molecular formula C12H12ClNO2S2 B12129517 2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- CAS No. 903094-84-8

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B12129517
CAS No.: 903094-84-8
M. Wt: 301.8 g/mol
InChI Key: YPZDDWHUYSEXHQ-UHFFFAOYSA-N
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Description

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- is an organic compound that features a thiophene ring, an ethanamine group, and a 4-chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- typically involves multiple steps. One common method starts with the bromination of thiophene to obtain 2-bromo thiophene. This intermediate then undergoes a Grignard reaction with magnesium chips and ethylene oxide to produce 2-thiophene ethanol. The final steps involve esterification and ammonolysis to convert 2-thiophene ethanol into 2-thiopheneethanamine .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to ensure high yield and purity. The process generally involves the same steps as the synthetic route but on a larger scale, with careful control of temperature, pressure, and reaction times to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring or the ethanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: Similar structure but lacks the 4-chlorophenylsulfonyl group.

    4-Chloroaniline: Contains the 4-chlorophenyl group but lacks the thiophene ring and ethanamine group.

Uniqueness

2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- is unique due to the combination of its thiophene ring, ethanamine group, and 4-chlorophenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

CAS No.

903094-84-8

Molecular Formula

C12H12ClNO2S2

Molecular Weight

301.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethanamine

InChI

InChI=1S/C12H12ClNO2S2/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11/h1-7,12H,8,14H2

InChI Key

YPZDDWHUYSEXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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